5-Cyclopentyl-5-ethyl-imidazolidine-2,4-dione

Description

Systematic IUPAC Nomenclature and Structural Representation

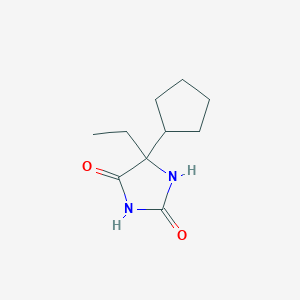

The systematic IUPAC name This compound reflects the compound’s core structure and substituent arrangement. The parent heterocycle, imidazolidine-2,4-dione, consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, with ketone groups at positions 2 and 4. The prefix 5-cyclopentyl-5-ethyl indicates that both substituents are attached to the ring’s fifth carbon, a quaternary center.

The structural representation (Figure 1) illustrates the imidazolidine-dione backbone with a cyclopentyl ring (C5H9) and an ethyl chain (C2H5) bonded to the central carbon. This configuration creates significant steric hindrance and influences the molecule’s conformational flexibility. The SMILES notation C1CCCC1C(C)(CC)N2C(=O)NC(=O)N2 encodes this structure, emphasizing the spatial arrangement of substituents.

Molecular Formula and Mass Spectrometry Data

The molecular formula C10H16N2O2 confirms the compound’s stoichiometry. Calculated exact mass and molecular weight values derive from isotopic composition and atomic weights:

- Exact mass : 196.1463 g/mol (sum of 12C, 1H, 14N, and 16O isotopes).

- Molecular weight : 196.25 g/mol (average mass based on natural isotope abundance).

These values align with theoretical computations for hydantoin derivatives, though experimental mass spectrometry data specific to this compound remains unpublished in the reviewed literature.

Substituent Analysis: Cyclopentyl and Ethyl Functional Groups

The cyclopentyl and ethyl groups at position 5 exhibit distinct electronic and steric effects:

- Cyclopentyl : A saturated five-membered cycloalkane ring introduces rigidity and hydrophobic character. Its chair-like conformation minimizes ring strain, favoring equatorial positioning to reduce steric clashes with the imidazolidine-dione core.

- Ethyl : A linear alkyl chain contributes to hydrophobicity while allowing rotational freedom. The ethyl group’s electron-donating inductive effect slightly increases the electron density at the adjacent carbonyl groups, potentially influencing reactivity.

The combined steric bulk of these substituents restricts access to the central carbon, a feature relevant to the compound’s potential as a scaffold in peptidomimetics or pharmaceuticals. Comparative studies of hydantoin derivatives suggest that such substituent arrangements enhance metabolic stability by shielding reactive sites.

Properties

CAS No. |

6969-84-2 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

5-cyclopentyl-5-ethylimidazolidine-2,4-dione |

InChI |

InChI=1S/C10H16N2O2/c1-2-10(7-5-3-4-6-7)8(13)11-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) |

InChI Key |

IZEKSBWGLBFASZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-5-ethyl-imidazolidine-2,4-dione typically involves the reaction of cyclopentanone with ethylamine to form an intermediate, which is then cyclized with urea under acidic conditions to yield the final product. The reaction conditions often include:

Temperature: Moderate heating (around 60-80°C)

Catalysts: Acidic catalysts such as hydrochloric acid

Solvents: Common solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-5-ethyl-imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions include various imidazolidine derivatives with modified functional groups, which can be further utilized in different chemical applications.

Scientific Research Applications

5-Cyclopentyl-5-ethyl-imidazolidine-2,4-dione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-5-ethyl-imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

The table below summarizes key structural analogs of 5-cyclopentyl-5-ethyl-imidazolidine-2,4-dione and their substituent-related properties:

Physicochemical Properties

- UV Absorption : Elongation of unsaturated spacers in 5-arylideneimidazolidine-2,4-dione derivatives (e.g., compounds 4f–4h) causes bathochromic shifts, comparable to the UV filter avobenzone . The fully saturated cyclopentyl and ethyl substituents in the target compound likely reduce conjugation, limiting UV absorption but improving stability.

- Crystallography: Hydantoin derivatives (e.g., 5-isopropylimidazolidine-2,4-dione) form planar imidazolidine rings with hydrogen-bonded supramolecular networks, critical for crystal packing and solubility .

Biological Activity

5-Cyclopentyl-5-ethyl-imidazolidine-2,4-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an imidazolidine ring with cyclopentyl and ethyl substituents. Its molecular formula is with a molecular weight of approximately 183.23 g/mol. The unique structure contributes to its biological activity, particularly in interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H15N2O2 |

| Molecular Weight | 183.23 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.

- Antiviral Activity : Preliminary investigations suggest potential efficacy against specific viral pathogens.

- Cytotoxic Effects : The compound has shown promise in inhibiting the proliferation of cancer cells.

The mechanism by which this compound exerts its biological effects is primarily through the modulation of neurotransmitter receptors. Notably, it has been studied for its interactions with serotonin receptors (5-HT1A and 5-HT2A), which are crucial in mood regulation and anxiety responses.

Case Study: Antidepressant-Like Effects

In a study evaluating the antidepressant-like properties of various derivatives, one notable compound exhibited significant agonistic activity at the 5-HT1A receptor. This activity was associated with reduced immobility in the forced swim test in mice, suggesting potential therapeutic applications in treating depression and anxiety disorders .

In Vitro Studies

The compound's antiproliferative effects were assessed using the MTT assay against several human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver carcinoma) | 15.0 |

| A2780 (ovarian carcinoma) | 12.3 |

| MCF7 (breast adenocarcinoma) | 10.5 |

These results indicate that this compound possesses significant cytotoxicity against cancer cells while showing lower toxicity towards non-tumor cell lines .

In Vivo Studies

Animal models have been employed to further investigate the pharmacological effects of this compound. In one study, administration of the compound resulted in observable behavioral changes consistent with reduced anxiety and improved mood .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.